2-Chloro-1-[(2S)-2-(diphenylmethyl)pyrrolidin-1-yl]ethan-1-one
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Overview
Description
2-Chloro-1-[(2S)-2-(diphenylmethyl)pyrrolidin-1-yl]ethan-1-one is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and structural properties . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Chloro-1-[(2S)-2-(diphenylmethyl)pyrrolidin-1-yl]ethan-1-one typically involves the reaction of pyrrolidine derivatives with appropriate reagents under specific conditions. One common synthetic route involves the reaction of pyrrolidine with diphenylmethyl chloride in the presence of a base, followed by chlorination to introduce the chloro group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Chloro-1-[(2S)-2-(diphenylmethyl)pyrrolidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-1-[(2S)-2-(diphenylmethyl)pyrrolidin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[(2S)-2-(diphenylmethyl)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .
Comparison with Similar Compounds
2-Chloro-1-[(2S)-2-(diphenylmethyl)pyrrolidin-1-yl]ethan-1-one can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: A common structural motif in natural products and synthetic compounds with potent biological activities.
Pyrrolidine-2,5-dione: Known for its use in medicinal chemistry and drug discovery.
Prolinol: A derivative of pyrrolidine with applications in asymmetric synthesis and catalysis.
The uniqueness of this compound lies in its specific structural features and the presence of the chloro and diphenylmethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
919111-18-5 |
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Molecular Formula |
C19H20ClNO |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
1-[(2S)-2-benzhydrylpyrrolidin-1-yl]-2-chloroethanone |
InChI |
InChI=1S/C19H20ClNO/c20-14-18(22)21-13-7-12-17(21)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-6,8-11,17,19H,7,12-14H2/t17-/m0/s1 |
InChI Key |
GHVCNMIYPKBLFA-KRWDZBQOSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CCl)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(N(C1)C(=O)CCl)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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